2-(4,4-Difluoropyrrolidin-2-yl)acetonitrile;hydrochloride
Description
2-(4,4-Difluoropyrrolidin-2-yl)acetonitrile hydrochloride is a fluorinated pyrrolidine derivative featuring a nitrile (acetonitrile) group and a hydrochloride salt. Pyrrolidine scaffolds are widely utilized in medicinal chemistry due to their conformational rigidity and ability to mimic bioactive motifs. The 4,4-difluoro substitution enhances metabolic stability and modulates electronic properties, while the acetonitrile group may serve as a precursor for further functionalization (e.g., conversion to amines or carboxylic acids) .
Properties
IUPAC Name |
2-(4,4-difluoropyrrolidin-2-yl)acetonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2N2.ClH/c7-6(8)3-5(1-2-9)10-4-6;/h5,10H,1,3-4H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKZWXGPIUHOOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC1(F)F)CC#N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Difluoropyrrolidin-2-yl)acetonitrile;hydrochloride typically involves the reaction of 4,4-difluoropyrrolidine with acetonitrile under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The hydrochloride salt is then obtained by treating the resulting compound with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in batch reactors, followed by purification and crystallization steps to obtain the hydrochloride salt in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(4,4-Difluoropyrrolidin-2-yl)acetonitrile;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The difluoropyrrolidine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the difluoropyrrolidine ring under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
2-(4,4-Difluoropyrrolidin-2-yl)acetonitrile;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4,4-Difluoropyrrolidin-2-yl)acetonitrile;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The difluoropyrrolidine ring and acetonitrile group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Key Properties of Selected Compounds
*Calculated based on molecular formula.
Key Observations :
- Molecular Weight : The target compound (192.6 g/mol) is heavier than pyridine-based analogs (e.g., 154.60 g/mol for 2-(Pyridin-4-yl)acetonitrile HCl) due to fluorine atoms and pyrrolidine saturation .
- Solubility: Fluorination likely reduces hydrophilicity compared to non-fluorinated pyrrolidines but may enhance membrane permeability. The acetonitrile group contributes to polarity, whereas esters (e.g., in ) may exhibit higher lipophilicity.
- Stability: Fluorine atoms in the target compound increase metabolic stability compared to non-fluorinated analogs, a common strategy in drug design to prolong half-life .
Q & A
Q. What are the recommended synthetic routes for 2-(4,4-difluoropyrrolidin-2-yl)acetonitrile hydrochloride, and what analytical methods validate its purity and structure?
Methodological Answer: The synthesis typically involves fluorination of a pyrrolidine precursor followed by nitrile functionalization. A plausible route includes:
Fluorination : Reacting 4-oxopyrrolidine-2-carbonitrile with a fluorinating agent (e.g., DAST or Deoxo-Fluor) to introduce difluoro groups at the 4-position.
Hydrochloride Salt Formation : Treating the free base with HCl in a polar solvent (e.g., ethanol) under reflux .
Q. Validation Techniques :
- Purity : HPLC with UV detection (λ = 210–254 nm) to assess impurities (<1% threshold).
- Structure Confirmation :
Q. How does the difluoropyrrolidine moiety influence the compound’s physicochemical properties?
Methodological Answer : The difluoropyrrolidine ring enhances metabolic stability and modulates lipophilicity. Key assessments include:
- Lipophilicity (LogP) : Measure via shake-flask method or HPLC-derived LogD (pH 7.4). Expected LogP ≈ 1.2–1.8 due to fluorine’s electron-withdrawing effects .
- Solubility : Determine in aqueous buffers (e.g., PBS) using nephelometry. Typical solubility for hydrochlorides is >50 mg/mL in water .
- pKa : Use potentiometric titration to identify basic nitrogen pKa (~8.5–9.0 for pyrrolidine) .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data for this compound across different assay systems?
Methodological Answer : Discrepancies often arise from assay conditions or target promiscuity. Mitigation strategies include:
- Dose-Response Curves : Test across 5–8 concentrations (e.g., 1 nM–100 µM) to confirm IC consistency.
- Counter-Screens : Use orthogonal assays (e.g., SPR for binding vs. cellular assays for functional activity) .
- Buffer Optimization : Adjust pH and ionic strength to match physiological conditions (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) .
Q. Example Data Contradiction :
| Assay Type | IC (nM) | Notes |
|---|---|---|
| Enzymatic | 12 ± 2 | High buffer salinity |
| Cellular | 120 ± 15 | Serum proteins reduce free compound |
Resolution : Pre-incubate compound with serum to account for protein binding .
Q. What strategies optimize the compound’s stability in long-term biological studies?
Methodological Answer :
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
Methodological Answer :
- Core Modifications : Synthesize analogs with:
- Computational Modeling :
- Docking (e.g., AutoDock Vina) to predict binding poses against off-targets (e.g., kinases vs. GPCRs).
- MD Simulations (GROMACS) to assess conformational flexibility .
Q. Example SAR Table :
| Analog | R Group | Target Affinity (Kd, nM) | Selectivity Ratio (Target/Off-Target) |
|---|---|---|---|
| Parent | H | 15 | 1.0 |
| Me | CH | 8 | 3.2 |
| CF | CF | 22 | 0.7 |
Q. What computational tools predict the compound’s ADMET properties, and how reliable are they?
Methodological Answer :
- Tools : SwissADME, pkCSM, or ADMETLab 2.0.
- Key Predictions :
- Validation : Compare with in vitro hepatocyte clearance assays (e.g., human microsomal t > 60 min) .
Limitations : Predictive models often underestimate fluorine’s impact on metabolic stability, requiring experimental validation .
Q. How should researchers address batch-to-batch variability in pharmacological assays?
Methodological Answer :
Q. Example Variability Mitigation :
| Batch | Purity (%) | IC (nM) |
|---|---|---|
| A | 99.5 | 14 ± 1 |
| B | 98.2 | 18 ± 3 |
| C | 99.1 | 15 ± 2 |
Q. What in vitro models best evaluate the compound’s potential in CNS drug discovery?
Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
